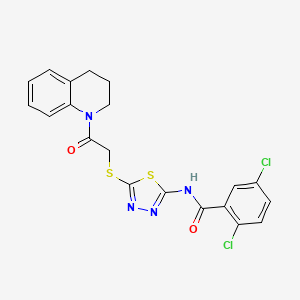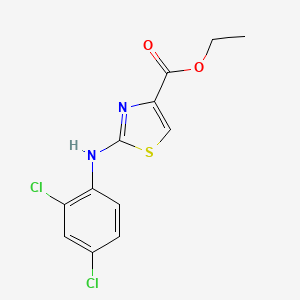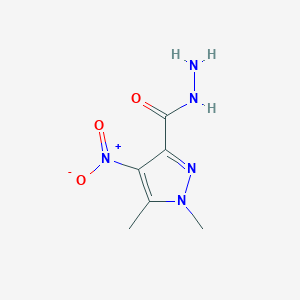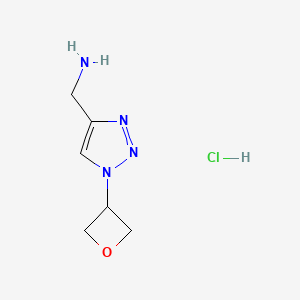![molecular formula C15H15N5O3 B2762730 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034322-06-8](/img/structure/B2762730.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of significant interest due to its complex structure and potential applications in various scientific fields. This compound is noted for its intricate pyrimidine and pyrrole derivatives, indicating its potential as a candidate for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidin-2,4-dione core. This is achieved through a cyclization reaction involving appropriate precursors, followed by the introduction of an ethyl linker and finally attaching the pyrrole carboxamide moiety. Each step requires careful control of reaction conditions, including temperature, solvent choice, and pH, to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis to an industrial level often necessitates the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Key steps in the production process must be optimized to minimize by-products and maximize yield, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its reactivity or biological activity.
Reduction: Reduction reactions can modify the core structure, potentially leading to derivatives with different properties.
Substitution: Substitution reactions, particularly involving the pyrrole ring, can yield numerous analogs with diverse chemical and biological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary widely but typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed: The primary products of these reactions are often derivatives of the original compound with modified functional groups or altered core structures, enhancing their potential for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules, due to its unique structural features.
Biology: Biologically, this compound may be investigated for its interactions with enzymes and proteins, potentially acting as an inhibitor or modulator of biological pathways.
Medicine: In the medical field, the compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in areas requiring selective binding to specific enzymes or receptors.
Industry: Industrially, this compound may be used in the production of specialized materials or as a catalyst in chemical reactions, owing to its robust chemical nature.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to downstream effects on biological pathways. The precise mechanism often involves binding to the active site or allosteric sites, altering the function or regulation of the target molecule.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-5-yl)ethyl)-1H-pyrrole-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydroquinazolin-6-yl)ethyl)-1H-pyrrole-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydropteridin-6-yl)ethyl)-1H-pyrrole-2-carboxamide
Unique Aspects: Compared to these compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide stands out due to its unique pyrido[2,3-d]pyrimidine core and the specific positioning of the ethyl and pyrrole groups. This distinct structure can lead to different reactivity and interaction profiles, making it particularly valuable in research and development contexts.
That’s the scientific lowdown on your compound! Need any more specifics or shall we dive into another subject?
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-19-8-3-5-11(19)13(21)17-7-9-20-14(22)10-4-2-6-16-12(10)18-15(20)23/h2-6,8H,7,9H2,1H3,(H,17,21)(H,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZQKPIZRZZNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2762647.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2762648.png)
![3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-](/img/structure/B2762652.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2762653.png)




![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)


![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)

![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
